molecular formula C11H12F2O2 B11763031 1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone

1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone

Cat. No.: B11763031
M. Wt: 214.21 g/mol
InChI Key: CHCQBZARIQDTNA-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone is a chemical compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, along with an ethanone group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of 3,5-difluoro-2-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.

For industrial production, the process may involve the use of more scalable methods, such as continuous flow reactors, to ensure higher yields and purity. The reaction conditions are optimized to maintain safety and efficiency, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

1-(3,5-difluoro-2-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C11H12F2O2/c1-6(2)15-11-9(7(3)14)4-8(12)5-10(11)13/h4-6H,1-3H3

InChI Key

CHCQBZARIQDTNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)F)C(=O)C

Origin of Product

United States

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